molecular formula C13H18ClN3O2 B3835757 1-(4-chloro-3-nitrobenzyl)-4-ethylpiperazine

1-(4-chloro-3-nitrobenzyl)-4-ethylpiperazine

Cat. No. B3835757
M. Wt: 283.75 g/mol
InChI Key: WRIGNECLGKDBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-3-nitrobenzyl alcohol” is a chemical compound with the molecular formula C7H6ClNO3 . It appears as a white to gray to brown powder or crystal .


Molecular Structure Analysis

The molecular weight of “4-Chloro-3-nitrobenzyl alcohol” is 187.58 g/mol . The InChI key for this compound is QLLRQJDSYJIXTN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Chloro-3-nitrobenzyl alcohol” is a solid at 20 degrees Celsius . It has a melting point range of 63.0 to 67.0 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitive .

Safety and Hazards

“4-Chloro-3-nitrobenzyl alcohol” can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It’s also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17(18)19/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIGNECLGKDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-3-nitrophenyl)methyl]-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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